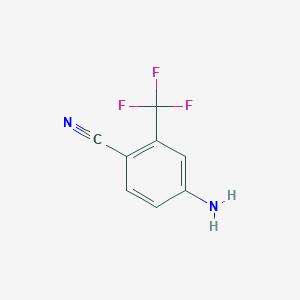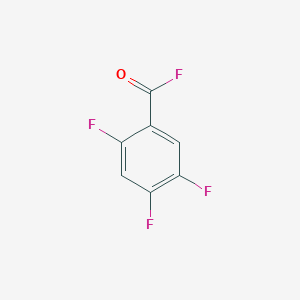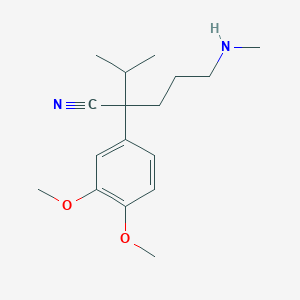
(4-(Aminomethyl)phenyl)methanol
概述
描述
It is a white to off-white solid with a molecular weight of 137.18 g/mol . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: (4-(Aminomethyl)phenyl)methanol can be synthesized through several methods:
Reduction of 4-formylbenzoic acid methyl ester: This involves the reaction of 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime, which is then hydrogenated in the presence of a base to yield 4-aminomethylbenzoic acid.
Hydrogenation of 4-hydroxymethylbenzonitrile: This method uses Raney nickel as a catalyst and hydrogen in methanol with ammonia for 20 hours.
Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using catalysts like Raney nickel under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: (4-(Aminomethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-aminomethylbenzoic acid.
Reduction: 4-aminomethylbenzylamine.
Substitution: Various substituted benzyl alcohols or amines.
科学研究应用
(4-(Aminomethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is employed in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (4-(Aminomethyl)phenyl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors due to its amino and hydroxyl functional groups.
相似化合物的比较
(4-(Aminomethyl)phenyl)methanol can be compared with other similar compounds:
4-Aminobenzyl alcohol: Similar structure but lacks the methanol group.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Aminophenethyl alcohol: Has an ethyl group instead of a methanol group.
Uniqueness: The presence of both amino and hydroxyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications .
属性
IUPAC Name |
[4-(aminomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUKOAUAFESMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424654 | |
| Record name | [4-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39895-56-2 | |
| Record name | [4-(Aminomethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(aminomethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-(Aminomethyl)phenyl)methanol interact with uPA, and what are the downstream effects of this interaction?
A1: this compound (AMPM) acts as a reversible inhibitor of uPA by binding to the enzyme's active site, specifically the S1 pocket []. This binding prevents uPA from performing its role in breaking down plasminogen into plasmin, a key process involved in tissue remodeling, cell migration, and matrix degradation. By inhibiting uPA, AMPM could potentially interfere with these processes, making it of interest for further research in areas like cancer metastasis and tumor growth [].
Q2: How does the inhibitory activity of this compound compare to similar compounds, and what structural features might explain these differences?
A2: Research has shown that this compound (AMPM) exhibits a weaker inhibitory effect on uPA compared to a structurally similar compound, 4-(aminomethyl)benzoic acid (AMBA) []. While both molecules bind to the S1 pocket of uPA, AMBA demonstrates a significantly lower inhibitory constant (Ki) value, indicating a stronger binding affinity []. The presence of a carboxylic acid group in AMBA, compared to the methanol group in AMPM, could contribute to additional interactions with the uPA active site, leading to the observed difference in inhibitory potency [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)








![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

